molecular formula C17H15N B13031472 (1R)-1-(2-Anthryl)prop-2-enylamine

(1R)-1-(2-Anthryl)prop-2-enylamine

Cat. No.: B13031472
M. Wt: 233.31 g/mol
InChI Key: OPZMFMYXEFDMKG-QGZVFWFLSA-N
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Description

Significance of Chiral Allylic Amines in Contemporary Organic Synthesis

Chiral allylic amines are highly valuable building blocks in organic synthesis due to their versatile reactivity and the prevalence of chiral amine functionalities in a vast array of biologically active molecules, including pharmaceuticals and natural products. rsc.orggoogle.com The allylic group, with its carbon-carbon double bond adjacent to the amine-bearing carbon, allows for a wide range of chemical transformations. These include, but are not limited to, stereoselective epoxidation, dihydroxylation, and metathesis reactions, which enable the construction of complex molecular architectures with high levels of stereocontrol. nih.gov

The synthesis of chiral allylic amines is a significant area of research in itself. rsc.org Modern synthetic methods, such as transition metal-catalyzed asymmetric allylic amination, provide efficient routes to these compounds with high enantioselectivity. google.comnih.gov The development of such methods has made chiral allylic amines readily accessible synthons for the preparation of more complex chiral molecules. nih.gov Their utility is demonstrated in their conversion to other important functional groups, such as chiral amino alcohols and aziridines, further expanding their role in synthetic chemistry. researchgate.net

Role of the Anthryl Moiety in Enabling Advanced Molecular Properties

The anthryl group, a polycyclic aromatic hydrocarbon, imparts unique photophysical and electronic properties to the molecules in which it is incorporated. mdpi.com Anthracene (B1667546) and its derivatives are well-known for their fluorescence, making them valuable components in the design of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). The position of substitution on the anthracene ring significantly influences these properties. nih.gov

The 2-substituted anthracene, as present in (1R)-1-(2-Anthryl)prop-2-enylamine, often leads to different photophysical behavior compared to substitution at other positions, such as the 9-position. nih.gov This can affect the molecule's absorption and emission spectra, quantum yield, and excited-state dynamics. nih.govnih.gov The extended π-system of the anthryl moiety can also participate in π-π stacking interactions, which can be exploited in the design of supramolecular assemblies and functional materials. mdpi.com Furthermore, the anthryl group can act as a bulky substituent, which can influence the stereochemical outcome of reactions at adjacent chiral centers. mdpi.com

Overview of Academic and Research Trajectories for this compound

Given the combined functionalities of a chiral allylic amine and an anthryl moiety, this compound is poised for exploration in several research domains. Its potential applications stem from the synergistic interplay of its constituent parts.

One promising research trajectory lies in its use as a chiral building block with integrated fluorescent reporting capabilities . The amine and allyl functionalities allow for its incorporation into larger molecules, while the anthryl group can serve as a fluorescent tag to monitor the molecule's location and interactions in biological systems or materials.

Another avenue of research is in the field of asymmetric catalysis . The chiral amine could serve as a ligand for transition metals, creating novel chiral catalysts. The bulky anthryl group could play a crucial role in creating a specific chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.

In materials science , this compound could be investigated as a monomer for the synthesis of novel chiral polymers with unique photophysical properties. The combination of chirality and fluorescence could lead to materials with applications in chiroptical sensing, circularly polarized luminescence, and asymmetric recognition.

The following table provides a summary of potential research directions:

Research AreaPotential Application of this compound
Organic Synthesis Chiral building block for the synthesis of complex molecules.
Medicinal Chemistry Precursor for novel therapeutic agents with fluorescent properties.
Asymmetric Catalysis Chiral ligand for enantioselective metal-catalyzed reactions.
Materials Science Monomer for chiral polymers with advanced optical properties.
Supramolecular Chemistry Component for the construction of fluorescent, self-assembled structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

(1R)-1-anthracen-2-ylprop-2-en-1-amine

InChI

InChI=1S/C17H15N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h2-11,17H,1,18H2/t17-/m1/s1

InChI Key

OPZMFMYXEFDMKG-QGZVFWFLSA-N

Isomeric SMILES

C=C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Canonical SMILES

C=CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies and Enantioselective Pathways for 1r 1 2 Anthryl Prop 2 Enylamine

General Strategies for Chiral Allylic Amine Synthesis

A variety of synthetic routes have been explored for the construction of chiral amines. nih.gov For structures like 1-aryl-2-propanamines, these methods often involve either the separation of a racemic mixture or the direct asymmetric synthesis from a prochiral precursor. Key approaches include the resolution of racemates, asymmetric reductive amination, and asymmetric hydroamination of olefins. nih.govnih.gov

The classical approach to obtaining a single enantiomer from a racemic mixture is through chiral resolution. wikipedia.org This process involves the separation of a 50:50 mixture of two enantiomers. libretexts.org

One of the most common methods is the formation of diastereomeric salts. wikipedia.org A racemic amine, such as 1-(2-anthryl)prop-2-enylamine, can be reacted with an enantiomerically pure chiral acid like (+)-tartaric acid or (-)-mandelic acid. wikipedia.orglibretexts.org This reaction creates a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid), which, unlike enantiomers, have different physical properties and can be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the amine is recovered by removing the chiral resolving agent, typically through treatment with a base. libretexts.org

An increasingly important alternative is enzymatic kinetic resolution. For racemic 1-aryl- and 1-heteroarylpropan-2-amines, lipase (B570770) B from Candida antarctica (CAL-B) has proven to be an effective biocatalyst. researchgate.net In these processes, the enzyme selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. Studies have successfully employed CAL-B to achieve high enantiomeric excess for both the remaining (S)-amines and the produced (R)-amides. researchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer using a catalyst (like the Shvo catalyst), can theoretically convert 100% of the racemic starting material into the desired single enantiomeric product. researchgate.net

Table 1: Enzymatic Kinetic Resolution of Racemic 1-Arylpropan-2-amines This table illustrates the effectiveness of lipase-catalyzed resolution for precursors structurally similar to the target compound.

Substrate (Racemic Amine)Acylating AgentBiocatalystProduct (Enantiomeric Excess, ee)Reference
1-Phenylpropan-2-amineEthyl AcetateCAL-B(S)-amine (>99% ee), (R)-acetamide (>99% ee) researchgate.net
1-(4-Methoxyphenyl)propan-2-amineEthyl AcetateCAL-B(S)-amine (>99% ee), (R)-acetamide (>99% ee) researchgate.net
1-(Naphthalen-2-yl)propan-2-amineEthyl AcetateCAL-B(S)-amine (>99% ee), (R)-acetamide (>99% ee) researchgate.net

Asymmetric reductive amination (ARA) is a highly efficient, direct route to chiral amines, involving the in-situ formation and subsequent reduction of an imine from a ketone and an amine. nih.govliv.ac.uk This method avoids the need to isolate potentially unstable imine intermediates. liv.ac.ukresearchgate.net

Transition-metal catalysis is a powerful tool for the direct asymmetric reductive amination of ketones. d-nb.info Iridium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in the synthesis of β-arylamines from arylacetones. nih.gov Research has shown that iridium complexes paired with chiral phosphoramidite (B1245037) ligands can achieve excellent results. d-nb.infonih.gov For the synthesis of (R)-1-aryl-2-propylamines, a method starting from 1-aryl acetone (B3395972) and using (R)-1-phenylethylamine in the presence of a transition metal hydrogenation catalyst has been developed. google.com The resulting diastereomeric intermediate can then be debenzylated via catalytic hydrogenation to yield the desired chiral primary amine. google.com Palladium catalysts, such as palladium acetate, have also been used for direct reductive amination, often with formate (B1220265) salts acting as the hydrogen source. researchgate.net

Table 2: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA) of Aryl Ketones This table presents representative results for the synthesis of chiral amines from aryl ketones using Iridium-based catalytic systems.

Ketone SubstrateAmine SourceCatalyst SystemEnantiomeric Excess (ee)Reference
AcetophenoneAniline[Ir(cod)Cl]₂ / Chiral Phosphoramidite97% ee d-nb.info
4'-MethoxyacetophenoneAniline[Ir(cod)Cl]₂ / Chiral Phosphoramidite98% ee d-nb.info
2'-AcetonaphthoneBenzylamine[Ir(cod)Cl]₂ / f-binaphane90% ee liv.ac.uk
PhenylacetoneAmmonia[Ir(cod)Cl]₂ / Chiral Phosphoramidite99% ee nih.gov

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral amines. acs.org Chiral Brønsted acids, especially chiral phosphoric acids (CPAs), have emerged as highly effective catalysts for the reductive amination of ketones. researchgate.netnih.gov In this approach, the CPA activates the imine intermediate formed from the ketone and amine, facilitating a highly enantioselective hydride transfer from a Hantzsch ester, which serves as a mild reducing agent. researchgate.net This method is notable for its broad substrate scope and operational simplicity, bypassing the need to isolate ketimines that are often unstable. nih.gov Another metal-free approach involves the reduction of imines using trichlorosilane (B8805176) in the presence of a chiral Lewis base catalyst, such as an ephedrine-derived picolinamide, to produce enantiomerically pure amines. acs.org

The efficiency and selectivity of reductive amination reactions can often be enhanced by the use of additives, particularly Lewis acids. masterorganicchemistry.com Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the ketone towards nucleophilic attack by the amine, promoting the formation of the imine intermediate, which is then reduced in situ. masterorganicchemistry.comkoreascience.kr In a patented method for synthesizing (R)-1-aryl-2-propylamine, the combination of a Lewis acid additive with a transition metal catalyst was shown to improve both the reaction yield and the enantioselectivity. google.com More recently, moisture-tolerant Lewis acids, such as those based on tin(IV), have been developed. nih.govnih.gov These catalysts can operate effectively even at high temperatures and in the presence of water, broadening the applicability of reductive amination to more challenging substrates. nih.govimperial.ac.uk

Asymmetric hydroamination, the formal addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines. illinois.eduacs.org While traditional methods exist, recent advancements in photoenzymatic catalysis have opened new pathways for this transformation. nih.govacs.org In this approach, a flavin-dependent ene-reductase acts as a photocatalyst. illinois.eduacs.org It generates a highly reactive aminium radical cation from a corresponding hydroxylamine, and then mediates an enantioselective hydrogen atom transfer to an olefin substrate within the enzyme's chiral active site. illinois.edunih.gov This novel strategy addresses long-standing challenges in controlling the reactivity of nitrogen-centered radicals and enables the asymmetric intermolecular hydroamination to produce enantioenriched amines. illinois.eduacs.org

Asymmetric Hydroamination of Olefins

Intermolecular Hydroamination Catalyzed by Transition Metals (e.g., Pd, Rh, Cu, Ir)

Transition metal-catalyzed intermolecular hydroamination represents a direct and atom-economical approach for the synthesis of amines. This method involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond of an alkene, alkyne, or allene.

Palladium catalysts have been effectively employed in the intermolecular hydroamination of vinylarenes with arylamines. organic-chemistry.org For instance, the combination of a palladium precursor, such as [Pd(PPh₃)₄] or [Pd(OC(O)CF₃)₂], with an acid co-catalyst like triflic acid (HOTf) or trifluoroacetic acid (TFA) has been shown to significantly enhance reaction rates and yields. organic-chemistry.org The use of chiral phosphine (B1218219) ligands in these palladium-catalyzed systems has opened avenues for asymmetric hydroamination, providing non-racemic amine products with notable enantioselectivity. organic-chemistry.org The proposed mechanism often involves either the nucleophilic attack of the amine on a coordinated alkene or the reaction between an activated amine and a metal-alkyl species. organic-chemistry.org

Recent advancements in palladium catalysis have also led to the development of highly selective intermolecular 1,2-arylamination of 1,3-dienes. rsc.org These methods exhibit excellent chemo- and regioselectivity, a broad substrate scope, and good functional group tolerance, making them valuable for complex molecule synthesis. rsc.org

Beyond palladium, other transition metals like rhodium and iridium have been pivotal in the development of enantioselective hydroamination and related transformations for synthesizing chiral amines. nih.govacs.org Iridium catalysts, in particular, when paired with chiral diphosphine ligands, have demonstrated high enantioselectivity in the asymmetric hydrogenation of challenging substrates like 3H-indoles to produce chiral indolines. nih.gov

Catalyst SystemSubstrate TypeKey Features
[Pd(PPh₃)₄] or [Pd(OC(O)CF₃)₂] / Acid Co-catalystVinylarenes, ArylaminesImproved reaction rates and yields. organic-chemistry.org
Palladium / Chiral Phosphine LigandsVinylarenes, ArylaminesEnables asymmetric hydroamination. organic-chemistry.org
Palladium Catalyst1,3-Dienes, ArylaminesHigh chemo- and regioselectivity for 1,2-arylamination. rsc.org
Iridium / Chiral Diphosphine Ligands3H-IndolesHigh enantioselectivity in asymmetric hydrogenation. nih.gov
Base-Catalyzed Enantioselective Hydroamination Strategies

While transition metal catalysis dominates the field, base-catalyzed enantioselective hydroamination offers a complementary approach. These methods often utilize strong bases to deprotonate the amine, generating a highly nucleophilic amide that can then add to an unsaturated substrate. The enantioselectivity is typically induced by a chiral ligand associated with the base or a chiral counterion.

Although specific examples directly pertaining to the synthesis of (1R)-1-(2-Anthryl)prop-2-enylamine via base-catalyzed hydroamination are not prevalent in the provided search results, the general principles of this strategy are well-established in organic synthesis for the construction of chiral amines.

Other Enantioselective Construction Methods for Chiral Amines

A powerful method for constructing chiral centers is the asymmetric addition of nucleophiles to carbonyls and imines. The asymmetric alkynylation of isatins and their corresponding ketimines provides access to chiral 3-alkynyl-3-hydroxy-2-oxindoles and α-alkynyl amines, which are valuable synthetic intermediates. acs.orgnih.gov

For example, silver(I) catalysts, in conjunction with chiral quaternary ammonium (B1175870) salts derived from natural alkaloids like quinine, have been shown to effectively catalyze the enantioselective alkynylation of isatins. acs.org This method tolerates a variety of aryl-substituted terminal alkynes and substituted isatins, affording the desired products in good to high yields and with excellent enantioselectivities (up to 99% ee). acs.org

Similarly, copper(I) catalysts paired with chiral guanidine-amide ligands have been employed for the asymmetric alkynylation of isatin-derived N-Boc ketimines. nih.gov Mechanistic studies suggest that a guanidinium (B1211019) salt-Cu(I) complex is the active catalytic species, where the chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the copper acetylide on the ketimine, leading to high stereoselectivity. nih.gov A cooperative catalysis strategy involving gold and a chiral organocatalyst has also been reported for the asymmetric allylation of isatins and isatin-derived ketimines. nih.gov

Catalyst SystemSubstratesProduct TypeEnantioselectivity
Silver(I) / Chiral Quaternary Ammonium SaltIsatins, Terminal AlkynesChiral 3-alkynyl-3-hydroxy-2-oxindolesUp to 99% ee acs.org
Copper(I) / Chiral Guanidine-Amide LigandIsatin-derived Ketimines, Terminal AlkynesChiral α-alkynyl aminesExcellent stereoselectivity nih.gov
Gold / Chiral OrganocatalystIsatins, Isatin-derived KetiminesChiral 2,5-disubstituted alkylideneoxazolinesOptically pure form nih.gov

Asymmetric cyclopropanation is a robust method for the synthesis of stereochemically rich cyclopropane (B1198618) derivatives. While not a direct route to this compound, the principles of asymmetric induction used in these reactions are relevant to the broader field of chiral synthesis.

Chiral-at-metal rhodium(III) complexes have been successfully used to catalyze the asymmetric Michael addition-initiated ring-closure of vinyl sulfoxonium ylides with α,β-unsaturated 2-acylimidazoles. acs.org This method provides access to 1,2,3-trisubstituted chiral cyclopropanes with high yields and excellent enantioselectivities. acs.org

Furthermore, cationic rhodium(I) complexes with chiral diene ligands have been shown to be highly effective in the intermolecular cyclopropanation of primary N-vinylamides with diazoacetates. acs.org This protocol yields chiral cyclopropylamides with high diastereoselectivity and enantioselectivity under mild conditions. acs.org The use of chiral auxiliaries, such as those derived from (1-phosphoryl)vinyl sulfoxides, has also been explored in the asymmetric cyclopropanation with sulfur ylides and diazoalkanes to produce enantiopure cyclopropane derivatives. iupac.org

The development of cobalt(II)-based metalloradical catalysis has enabled the asymmetric cyclopropanation of a wide range of alkenes with in situ-generated α-heteroaryldiazomethanes, providing valuable chiral heteroaryl cyclopropanes. nih.gov Additionally, novel chiral Robson-type macrocyclic complexes have been synthesized and utilized as catalysts for the asymmetric cyclopropanation of styrene (B11656) with diazoacetate, achieving high enantioselectivity. nih.gov

Mechanistic Investigations of Reactions Involving 1r 1 2 Anthryl Prop 2 Enylamine

Elucidation of Reaction Mechanisms in Asymmetric Catalysis Utilizing (1R)-1-(2-Anthryl)prop-2-enylamine or Related Chiral Amines

Chiral primary amines are powerful tools in asymmetric synthesis, capable of acting as organocatalysts themselves or as chiral ligands for transition metals. nih.govmasterorganicchemistry.com The combination of a stereogenic center, a basic nitrogen atom, and, in this specific case, a bulky, rigid anthryl group, makes this compound a promising candidate for inducing enantioselectivity.

In organocatalysis, primary amines often activate carbonyl compounds by forming nucleophilic enamine intermediates or electrophilic iminium ions. For instance, in a Michael addition reaction, the chiral amine would first condense with a ketone or aldehyde to form a chiral enamine. This enamine then attacks a Michael acceptor. The enantioselectivity of the reaction is determined in the subsequent step, where the bulky anthryl group of the catalyst sterically shields one face of the enamine, forcing the electrophile to attack from the less hindered face.

A general catalytic cycle for a primary amine-catalyzed Michael addition can be proposed:

Enamine Formation: The chiral primary amine, such as this compound, reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate and water.

Nucleophilic Attack: The enamine, activated by the catalyst, attacks the β-carbon of an α,β-unsaturated compound (Michael acceptor). This step is often the enantioselectivity-determining transition state. The stereochemical outcome is dictated by the geometry of this transition state, which is controlled by the chiral environment created by the catalyst.

Iminium Ion Formation: The resulting intermediate is an iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the primary amine catalyst, allowing it to enter a new catalytic cycle.

The transition state's stability, which dictates the major enantiomer formed, is influenced by minimizing steric clashes between the catalyst's chiral scaffold (the anthryl group), the substrate, and the electrophile.

Chiral amines are fundamental as catalysts and ligands for achieving high stereocontrol. rsc.orgresearchgate.net When used as an organocatalyst, the amine directly participates in the bond-forming steps, creating a chiral environment through non-covalent interactions. For example, in reactions involving aldehydes, a chiral primary amine can form a chiral iminium ion, which lowers the LUMO of the α,β-unsaturated system and allows for a stereoselective attack by a nucleophile. alfachemic.com

Alternatively, this compound can serve as a chiral ligand for a transition metal, such as palladium, rhodium, or iridium, in reactions like asymmetric allylic substitution or hydrogenation. nih.govyoutube.com In such cases, the nitrogen atom of the amine coordinates to the metal center. The chirality is then transferred from the ligand to the product via the formation of a rigid, well-defined chiral space around the metal. The bulky and sterically demanding anthracene (B1667546) group would play a crucial role in creating this asymmetric environment, influencing the binding of the substrate and the trajectory of the nucleophilic attack. nih.gov The success of such a catalyst relies on the stable coordination of the amine to the metal and the effective steric and/or electronic influence of the chiral backbone.

Table 1: Role of Related Chiral Amines in Asymmetric Catalysis

Catalysis Type Role of Chiral Amine Activation Mode Example Reaction
Organocatalysis Direct Catalyst Enamine or Iminium Ion Formation Michael Addition, Mannich Reaction, Diels-Alder rsc.orgalfachemic.com

The enantioselectivity in reactions catalyzed by chiral amines is governed by the subtle interplay of attractive and repulsive interactions within the transition state. With a molecule like this compound, several key interactions would define the transition state geometry:

Steric Repulsion: The large, planar anthracene moiety would create significant steric hindrance. This bulkiness is expected to effectively block one face of the reactive intermediate (e.g., an enamine or a metal-bound substrate), thereby directing the incoming reagent to the opposite, more accessible face. nih.gov

Hydrogen Bonding: The N-H proton of the primary amine or a protonated iminium intermediate can act as a hydrogen-bond donor. This can help to orient the substrate by forming a hydrogen bond with a Lewis basic site, such as a carbonyl or nitro group, leading to a more rigid and organized transition state. rsc.org

π-π Stacking: The electron-rich anthracene ring can engage in π-π stacking interactions with aromatic substrates, further locking the transition state into a specific conformation and enhancing facial discrimination.

Computational studies and mechanistic experiments on analogous systems have shown that the combination of these interactions leads to a highly ordered transition state assembly, which is essential for achieving high levels of enantioselectivity. nih.gov

Investigation of Chemical Transformation Pathways of the Allylic Amine Moiety

The allylic amine functional group is a versatile synthon in organic chemistry, susceptible to a range of chemical transformations. The presence of the anthracene group can influence this reactivity through electronic and steric effects.

An allylic amine can undergo nucleophilic substitution reactions either at the α-carbon (adjacent to the nitrogen) or the γ-carbon, the latter resulting from an allylic rearrangement. wikipedia.orglscollege.ac.in This reactivity is a hallmark of allylic systems.

S_N2' Mechanism: In the presence of a strong nucleophile and under conditions that favor a bimolecular reaction, a direct attack at the γ-carbon of the double bond can occur. This concerted mechanism involves the simultaneous attack of the nucleophile and departure of the leaving group (or a protonated amine group), accompanied by a shift of the double bond. This pathway is often favored when the α-carbon is sterically hindered. lscollege.ac.in

S_N1' Mechanism: Under reaction conditions that favor a unimolecular process (e.g., with a good leaving group and a polar solvent), the departure of the leaving group can lead to the formation of a resonance-stabilized allylic carbocation. lscollege.ac.in The large, aromatic anthracene system would effectively stabilize this carbocation through conjugation. The nucleophile can then attack at either end of the allylic system (α or γ), often leading to a mixture of products. The stability conferred by the anthryl group would likely favor this pathway. wikipedia.org

Free radical reactions, such as allylic bromination, can also proceed with rearrangement, as the intermediate is a resonance-stabilized allylic radical. masterorganicchemistry.com

Table 2: Potential Allylic Rearrangement Pathways

Mechanism Intermediate Conditions Key Feature
S_N2' Concerted Transition State Strong Nucleophile, Unhindered γ-carbon Single step, double bond migration lscollege.ac.in

The primary amine group in this compound is a nucleophilic center and a site for various chemical modifications. Standard amine derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Imines/Schiff Base Formation: Condensation with aldehydes and ketones.

Reductive Amination: The amine can be used as the nitrogen source in reductive amination reactions with carbonyl compounds. researchgate.net

Furthermore, the anthracene core itself is a reactive diene. It can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. nih.gov However, the substitution at the 2-position might sterically hinder the approach to the reactive 9- and 10-positions of the anthracene ring system, potentially requiring harsh reaction conditions. The unique photophysical properties of the anthracene moiety also open up possibilities for photochemical transformations.

Advanced Characterization and Spectroscopic Analysis of 1r 1 2 Anthryl Prop 2 Enylamine and Its Derivatives

Structural Elucidation Techniques for Enantiopure Compounds

Determining the absolute configuration and conformational preferences of enantiopure compounds is a critical aspect of modern chemistry. A variety of sophisticated analytical methods are employed to unambiguously establish the three-dimensional structure of chiral molecules.

X-Ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. nih.govnih.govmit.edu This powerful technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides a detailed three-dimensional map of the electron density, from which the precise spatial arrangement of every atom in the molecule can be determined.

For chiral molecules, the determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. mit.edu When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). nih.gov The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry (R or S) at each chiral center. nih.gov

Crystallization: Growing a high-quality single crystal of the enantiomerically pure compound.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data.

Structure Solution and Refinement: Solving the phase problem to generate an initial structural model and then refining this model against the experimental data.

Absolute Configuration Determination: Analyzing the anomalous scattering data to confirm the (R) configuration at the stereocenter of the prop-2-enylamine side chain attached to the anthracene (B1667546) core.

The table below presents a representative example of crystallographic data that would be obtained from such an analysis, based on typical values for organic compounds.

Parameter Value
Chemical FormulaC₁₇H₁₅N
Formula Weight233.31
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Flack ParameterValue close to 0

Note: The values for unit cell dimensions and density are placeholders and would be determined experimentally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (e.g., 2D NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For chiral compounds, advanced NMR techniques are essential to differentiate between enantiomers and to probe the details of their three-dimensional structure.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the connectivity and spatial proximity of atoms within a molecule. wikipedia.org

COSY: This experiment reveals scalar (through-bond) couplings between protons, helping to establish the spin systems within the prop-2-enylamine side chain and to assign the protons on the anthracene ring.

NOESY: This technique identifies through-space interactions between protons that are close to each other, providing valuable information about the molecule's conformation and the relative orientation of the side chain with respect to the aromatic core.

Chiral Shift Reagents (CSRs): To distinguish between enantiomers in an NMR spectrum, chiral shift reagents (also known as chiral solvating agents) can be employed. nih.govfiveable.mechemistnotes.com These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte. The formation of these complexes leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in the separation of their NMR signals. Lanthanide-based complexes are commonly used as chiral shift reagents. chemistnotes.com

For (1R)-1-(2-Anthryl)prop-2-enylamine, the addition of a chiral shift reagent would be expected to induce separate signals for the (R) and (S) enantiomers in a racemic mixture, allowing for the determination of enantiomeric excess. The magnitude of the induced shift difference (ΔΔδ) depends on the strength of the interaction and the specific nuclei being observed.

Proton Expected Chemical Shift (ppm, without CSR) Expected ΔΔδ (ppm, with CSR)
H at chiral center~4.0 - 4.50.1 - 0.5
Vinylic protons~5.0 - 6.00.05 - 0.2
Anthryl protons~7.5 - 8.50.01 - 0.1

Note: These are representative values and the actual shifts and separations would depend on the specific CSR and experimental conditions used.

Spectroscopic Probing of Photophysical Properties of the Anthryl Chromophore

The anthracene moiety in this compound is a well-known fluorophore. The study of its photophysical properties provides insights into its electronic structure and excited-state dynamics.

UV-Vis Absorption and Fluorescence Emission Spectroscopy

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of anthracene and its derivatives is characterized by a series of well-defined vibronic bands in the UV region, corresponding to π-π* transitions. mdpi.comacs.org For 2-substituted anthracenes, the absorption spectrum typically shows structured bands between 300 and 400 nm. mdpi.com The presence of the amino group at the 2-position can lead to a slight red-shift of these bands compared to unsubstituted anthracene due to the electron-donating nature of the nitrogen atom. acs.org

Fluorescence Emission Spectroscopy: Upon excitation into its absorption bands, the anthracene chromophore exhibits strong fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum, also showing distinct vibronic features. The position of the emission maximum is sensitive to the solvent polarity, often showing a red-shift in more polar solvents, indicative of a more polar excited state. mdpi.com The fluorescence of 2-aminoanthracene (B165279) has an emission maximum around 513 nm. aatbio.com

Spectroscopic Parameter Expected Value Range Reference
Absorption λmax (nm)350 - 400 mdpi.com
Emission λmax (nm)400 - 520 mdpi.comaatbio.com
Stokes Shift (nm)50 - 120
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)5,000 - 10,000 mdpi.com
Fluorescence Quantum Yield (Φf)0.2 - 0.7 nih.gov

Note: These values are typical for amino-substituted anthracene derivatives and can vary depending on the solvent and specific molecular structure.

Time-Resolved Fluorescence Techniques (e.g., Fluorescence Lifetime, Anisotropy Measurements)

Fluorescence Lifetime: The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For anthracene derivatives, lifetimes are typically in the nanosecond range. nih.gov Time-resolved fluorescence measurements provide information about the rates of radiative and non-radiative decay processes.

Fluorescence Anisotropy: Time-resolved fluorescence anisotropy measurements can probe the rotational dynamics of the molecule in solution. nih.govacs.org By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence as a function of time, the rotational correlation time of the molecule can be determined. This provides insights into the size and shape of the molecule and its interactions with the surrounding solvent. For a 2-substituted anthracene derivative in a rigid matrix, an initial anisotropy (r₀) of around 0.2 has been observed. nih.govacs.org

Parameter Technique Expected Information
Fluorescence Lifetime (τ)Time-Correlated Single Photon Counting (TCSPC)Information on excited-state decay pathways.
Rotational Correlation Time (θ)Time-Resolved Fluorescence AnisotropyInsights into molecular size, shape, and solvent interactions.

Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups present. orgchemboulder.comopenstax.org

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the vinyl group and the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The Raman spectrum of this compound would be dominated by the vibrations of the anthracene ring system, as aromatic C=C stretching modes generally give rise to strong Raman signals. Chiral Raman spectroscopy is a specialized technique that can provide information about the stereochemistry of chiral molecules. rsc.org

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3300 - 3500 (two bands)Weak
Aromatic C-H Stretch> 3000Moderate
Aliphatic C-H Stretch< 3000Moderate
C=C Stretch (Aromatic)1600 - 1450Strong
N-H Bend1650 - 1580Weak
C-N Stretch1335 - 1250Moderate

Theoretical and Computational Chemistry Studies on 1r 1 2 Anthryl Prop 2 Enylamine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods allow for the detailed investigation of electronic structure, energy, and other key molecular properties, providing a foundation for predicting reactivity and spectroscopic behavior.

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods for studying organic molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a molecule to determine its properties.

For a molecule like (1R)-1-(2-Anthryl)prop-2-enylamine, DFT calculations, particularly with functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the most stable three-dimensional structure. researchgate.net These calculations can also determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and its electronic absorption properties. diva-portal.org For instance, a smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

In the context of chiral molecules, DFT is also employed to investigate the factors that control reactivity. For example, in Diels-Alder reactions involving a chiral anthracene (B1667546) template, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to assess activation energies. nih.gov Such studies reveal that the reactivity can be influenced by factors like charge transfer between the diene and dienophile. nih.gov Although not specifically documented for this compound, these approaches would be directly applicable to understanding its potential role in similar reactions.

The relative stabilities of different conformers of allylic amines have been successfully estimated using high-level ab initio methods like the second-order Møller-Plesset perturbation method (MP2) and coupled-cluster methods (CCSD(T)), which provide very accurate energy calculations. nih.govresearchgate.net These methods, while computationally expensive, are crucial for validating the results from more cost-effective DFT calculations.

Computational Method Typical Applications for this compound Key Insights
Density Functional Theory (DFT)Geometry optimization, HOMO-LUMO energy calculations, reaction mechanism studies.Provides information on molecular stability, electronic properties, and reactivity.
Ab Initio (MP2, CCSD(T))High-accuracy energy calculations for different conformers.Offers benchmark data for validating DFT results and understanding conformational preferences.

Application of Semi-Empirical Methods for Larger Molecular Systems

While ab initio and DFT methods are highly accurate, their computational cost can be prohibitive for very large molecular systems or for dynamic simulations that require numerous calculations. Semi-empirical methods, which use parameters derived from experimental data to simplify the calculations, offer a faster alternative.

For larger systems involving molecules like this compound, semi-empirical methods can be used for initial conformational searches to identify low-energy structures before applying more rigorous DFT or ab initio calculations. uncw.edu This hierarchical approach balances computational efficiency with accuracy. For example, a conformational search for a complex molecule might begin with a semi-empirical method to quickly screen thousands of possible conformations, with the most promising candidates then being re-optimized at a higher level of theory. uncw.edu

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including conformational changes and reaction pathways.

Conformational Analysis and Stereochemical Prediction

The biological activity and chemical reactivity of a chiral molecule like this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

For the parent compound, allyl amine, extensive theoretical studies have been conducted to determine the relative energies of its five main conformers. nih.govresearchgate.net These studies highlight the importance of using theoretical methods that include electron correlation and large basis sets to accurately predict conformer energetics. nih.govresearchgate.net The presence of the bulky anthracene group in this compound would significantly influence its conformational landscape, likely leading to a more restricted set of stable conformers due to steric hindrance.

Dynamic NMR spectroscopy, in conjunction with DFT calculations, is a powerful tool for studying the stereodynamics of chiral molecules. researchgate.net This combination allows for the determination of rotational energy barriers and the characterization of different atropisomers, which are stereoisomers arising from hindered rotation around a single bond. researchgate.net

Computational Modeling of Catalytic Reaction Pathways and Transition State Optimization

Chiral amines are important building blocks and ligands in asymmetric catalysis. Computational modeling plays a crucial role in understanding the mechanisms of these catalytic reactions. By modeling the entire reaction pathway, including reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of what controls the stereochemical outcome of a reaction.

For instance, DFT calculations have been used to study the Diels-Alder reactivity of chiral anthracene templates, identifying the transition state structures and their corresponding activation energies. nih.govresearchgate.net The optimization of transition state geometries allows for the rationalization of the observed stereoselectivity in such reactions. nih.govresearchgate.net In the context of this compound, if it were used as a ligand in a metal-catalyzed reaction, computational modeling could be employed to predict how its chiral structure influences the approach of substrates to the metal center, thereby determining the enantioselectivity of the transformation.

Modeling Technique Application to this compound Information Gained
Conformational SearchIdentification of stable conformers.Understanding of the molecule's preferred 3D structure.
Transition State OptimizationModeling of potential reaction pathways.Insights into reaction mechanisms and stereochemical outcomes.
Molecular DynamicsSimulation of molecular motion over time.Understanding of conformational flexibility and interactions with other molecules.

Molecular dynamics simulations can also be used to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their interactions with other molecules, which can be relevant for understanding the intermolecular forces that might influence the catalytic activity of this compound. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Signatures (e.g., UV-Vis, NMR, IR/Raman)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the expected spectra for a given molecular structure, researchers can confirm experimental findings and assign spectral features to specific molecular motions or electronic transitions.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. For anthracene derivatives, these calculations can help to understand how different substituents affect the absorption and emission properties. diva-portal.org The predicted HOMO-LUMO gap from DFT calculations also correlates with the observed absorption spectra. nih.gov

NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. bohrium.com Computational approaches, ranging from empirical methods to quantum chemical calculations, can predict ¹H and ¹³C NMR spectra. bohrium.comnih.gov For complex molecules, these predictions can be crucial for assigning the correct diastereomer or for understanding the influence of different conformers on the observed spectrum. github.io The process often involves a conformational search, followed by the calculation of NMR shifts for each low-energy conformer, and then averaging these shifts based on their Boltzmann population. uncw.edugithub.io

IR/Raman Spectroscopy: The vibrational frequencies that are observed in IR and Raman spectra can be calculated using DFT. These calculations help in the assignment of experimental vibrational bands to specific bond stretches, bends, and torsions within the molecule. For a molecule like this compound, this would allow for the identification of characteristic vibrations of the anthracene core, the allylic group, and the amine functionality.

Machine Learning Applications in Enantioselective Organocatalysis and Catalyst Design

The rational design of effective enantioselective organocatalysts, such as those potentially used in the synthesis of chiral amines like this compound, presents a formidable challenge in modern chemistry. rsc.orgresearchgate.net Traditionally, the discovery of new catalysts has relied on extensive experimental screening and heuristic, experience-based approaches. pnas.org However, the advent of machine learning (ML), when integrated with quantum chemical computations, is providing a powerful new paradigm to accelerate catalyst discovery and optimization. researchgate.netbeilstein-journals.org This data-driven approach allows researchers to uncover complex relationships between a catalyst's structure and its performance, enabling predictive modeling and rational design. beilstein-journals.orgresearchgate.net

The application of ML in organocatalysis has seen a significant increase in interest, focusing on predicting reaction outcomes, understanding catalyst generality, and designing novel, highly efficient catalysts. beilstein-journals.orgnih.gov These computational strategies hold the potential to reduce the time and resources required for developing new asymmetric transformations. pnas.org

Predicting Enantioselectivity with Machine Learning Models

A primary application of ML in this field is the prediction of enantioselectivity for a given catalytic reaction. beilstein-journals.org The goal is to create models that can accurately forecast the enantiomeric excess (% ee) or the underlying free energy difference between the transition states leading to the two enantiomers (ΔΔG‡). researchgate.net The predictive power of these models hinges on the use of molecular descriptors—numerical representations of a molecule's properties—that are relevant to its role in catalysis. pnas.org

These descriptors can range from simple structural parameters to complex quantum chemically derived values. pnas.org For instance, models have successfully incorporated descriptors related to non-covalent interactions (NCI), which are crucial for understanding the subtle forces that govern stereochemical control in the transition state. beilstein-journals.org

Various ML algorithms have been employed for this purpose, with Random Forest (RF) and Quantum Chemical Machine Learning (QML) models showing particular promise. rsc.orgpnas.org By training these algorithms on datasets of reactions with known outcomes—either from experimental results or from high-level quantum chemical calculations—it is possible to generate models that can make rapid and accurate predictions for new, untested catalysts and substrates. rsc.orgresearchgate.net For example, a general strategy for improving molecular representations in atomistic ML models has been shown to predict DFT-computed activation energies with mean absolute errors as low as 0.25 kcal mol⁻¹. rsc.orgresearchgate.netmaterialscloud.org Another study focusing on asymmetric hydrogenation demonstrated that an RF model could predict enantioselectivities with a root-mean-square error of just 8.4% ee compared to experimental values. pnas.org

Table 1: Performance of Selected Machine Learning Models in Predicting Enantioselectivity This table presents findings from various studies to illustrate the accuracy of machine learning models in predicting the outcomes of enantioselective reactions.

Catalytic Reaction Type Machine Learning Model Key Descriptor Type Predicted Parameter Reported Accuracy Source(s)
Asymmetric Propargylation Atomistic ML (QML) Structural (from Intermediates) Activation Energy 0.25 kcal mol⁻¹ (MAE) rsc.org, materialscloud.org, researchgate.net
Asymmetric Hydrogenation Random Forest (RF) Quantum Chemical Enantiomeric Excess (% ee) 8.4% (RMSE) pnas.org
Enantiodivergent Fluorination Multiple Linear Regression (MLR) Non-Covalent Interactions (NCI) Enantioselectivity Good Correlation beilstein-journals.org
Asymmetric Mannich Reaction Unsupervised ML Reaction Descriptors Catalyst Generality Quantitative Metric researchgate.net, chemrxiv.org

Data-Driven Catalyst Design and Generality

Beyond simply predicting the outcome of a known reaction, ML is being used to proactively design new catalysts. nih.gov Accurate predictive models allow for the rapid in silico screening of vast virtual libraries of potential catalysts, a task that would be infeasible through experimental synthesis and testing alone. rsc.orgresearchgate.net This enables researchers to identify the most promising candidates for a specific transformation, focusing experimental efforts where they are most likely to succeed.

A significant challenge in catalyst development is achieving high performance not just for a single substrate but across a broad range of related molecules—a property known as catalyst generality. researchgate.netchemrxiv.org Recently, an unsupervised machine learning workflow has been developed to quantify this very property. researchgate.net This method uses curated data from the literature and reaction descriptors to map and cluster the "chemical space" a catalyst can effectively cover. chemrxiv.org From this analysis, a catalyst generality metric can be derived. researchgate.net

This approach was successfully applied to an organocatalytic asymmetric Mannich reaction and was also used to predict the most general chiral phosphoric acid catalyst for the addition of nucleophiles to imines. researchgate.netchemrxiv.org The analysis can also provide mechanistic insights by deconstructing how much of a catalyst's generality stems from its tolerance to structural changes in reactants versus its ability to maintain high enantioselectivity. researchgate.netchemrxiv.org Such tools allow for the rational selection of catalysts that have the highest probability of success in the early stages of reaction development. chemrxiv.org

Overcoming Challenges in Model Development

Another strategy to augment experimental datasets is to generate data through quantum chemical calculations, such as Density Functional Theory (DFT). rsc.orgresearchgate.net By computing the structures and energies of reaction intermediates and transition states, a large and consistent dataset can be created to train robust ML models, as demonstrated in the successful prediction of enantioselectivity for asymmetric propargylation reactions. rsc.orgresearchgate.net

Applications of 1r 1 2 Anthryl Prop 2 Enylamine in Advanced Chemical Systems

Role as a Chiral Building Block in Enantioselective Organic Synthesis

The presence of a chiral primary amine makes (1R)-1-(2-Anthryl)prop-2-enylamine a significant starting material in asymmetric synthesis, a field dedicated to the selective production of one of a pair of enantiomers. Chiral amines are crucial components in many biologically active compounds, agrochemicals, and serve as the foundation for chiral catalysts and auxiliaries. nih.gov

Precursor for the Synthesis of Optically Active Chemical Entities (General Class)

This compound serves as a versatile precursor for a variety of optically active molecules. The primary amine group can be readily transformed into other functional groups such as amides, sulfonamides, or imines, while preserving the original stereochemistry. These derivatives are themselves important building blocks for more complex chiral structures.

For instance, chiral primary amines are fundamental to the synthesis of chiral 1,2-diamines, which are privileged structures in many bioactive molecules and are widely used as ligands in catalysis. nih.gov The allylic group on the compound offers a site for further synthetic modifications, such as through olefin metathesis, hydroformylation, or oxidation, allowing for the elongation and functionalization of the carbon chain to create a diverse array of chiral products.

Furthermore, the anthracene (B1667546) moiety can be utilized in Diels-Alder reactions, where the chiral center influences the stereochemical outcome of the cycloaddition. This strategy, using chiral anthracene derivatives as auxiliaries, allows for the creation of complex, enantioenriched cyclic systems. After the desired transformations, the anthracene auxiliary can often be removed via a retro-Diels-Alder reaction, highlighting its utility as a transient stereocontrolling element. nih.govresearchgate.net

Development and Optimization of Chiral Ligands and Organocatalysts in Asymmetric Reactions

The development of new catalysts with high efficiency and enantioselectivity is a central goal of asymmetric synthesis. Chiral primary amines and their derivatives are at the forefront of this endeavor, serving as the basis for both metal-coordinating ligands and metal-free organocatalysts. rsc.org

This compound can be elaborated into more complex ligands for transition-metal-catalyzed reactions. For example, modification of the amine to include phosphine (B1218219) or oxazoline (B21484) groups can create powerful bidentate or pincer ligands capable of coordinating to metals like iridium, ruthenium, or copper. nih.govualberta.ca These chiral metal complexes can then catalyze a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions, with high levels of stereocontrol. The bulky anthracene group can play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for effective stereochemical discrimination.

In the realm of organocatalysis, primary amines are known to activate substrates through the formation of enamine or iminium ion intermediates. rsc.orgnih.gov Catalysts derived from this compound could be employed in a variety of organocatalytic domino reactions, where multiple bonds are formed in a single, efficient step. nih.gov For example, chiral phosphoric acids bearing bulky aryl groups, such as anthracene, have been shown to be effective catalysts in enantioselective additions to imines. acs.org The combination of the chiral amine scaffold with other functional groups allows for the fine-tuning of the catalyst's steric and electronic properties to optimize both reactivity and enantioselectivity for specific reactions.

Functionalization as a Fluorescent Probe and Sensor

The inherent fluorescence of the anthracene core provides a powerful tool for developing molecular sensors. Anthracene and its derivatives are well-known fluorophores that can signal the presence of specific analytes through changes in their emission properties, such as intensity, wavelength, or lifetime.

Design and Synthesis of Anthryl-Based Fluorescent Probes and Labels

This compound is an ideal platform for the design of chiral fluorescent probes. The amine group serves as a convenient attachment point for a receptor unit designed to selectively bind a target molecule. The synthesis typically involves reacting the amine with a molecule that has a complementary functionality, such as a carboxylic acid, an aldehyde, or an isocyanate, to form a stable amide, imine, or urea (B33335) linkage.

For example, coupling the amine with another chromophore or a specific binding moiety can lead to probes that operate via mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET). Anthracene-based fluorescent probes have been successfully synthesized for the detection of various species, including metal ions and anions. nih.govmdpi.com The synthesis of probes from this compound would impart chirality to the sensor, opening the door for the enantioselective recognition of chiral biological molecules like amino acids or sugars.

Probe TypeSynthesis StrategyPotential Application
Chiral Fluorescent ProbeCoupling of this compound with a chiral recognition unit.Enantioselective sensing of amino acids or other chiral biomolecules.
Ion-Selective ProbeFunctionalization with a chelating agent (e.g., dithioacetal). mdpi.comDetection of specific metal ions like Hg²⁺ through fluorescence quenching or enhancement. mdpi.com
Anion SensorIntroduction of hydrogen-bonding moieties (e.g., ureas, amides).Selective recognition of anions like bisulfite. nih.gov

Exploration of Sensing Mechanisms and Molecular Recognition for Biological and Chemical Targets

The sensing mechanism of a fluorescent probe derived from this compound would depend on the nature of the appended receptor and the target analyte. Common mechanisms include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorescence of the anthracene fluorophore is initially quenched by a nearby electron-rich receptor. Upon binding of an analyte, the electron-donating ability of the receptor is diminished, which inhibits the PET process and "turns on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating receptor can restrict intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence quantum yield.

Aggregation-Induced Emission (AIE): Some anthracene derivatives exhibit enhanced emission in an aggregated state or in viscous media, a phenomenon that can be exploited for sensing applications. nih.gov

The chirality of a probe based on this compound is key to its ability to perform enantioselective molecular recognition. The probe would form diastereomeric complexes with the two enantiomers of a chiral analyte, leading to different fluorescence responses. This difference allows for the determination of the enantiomeric excess of a sample, which is of great importance in pharmacology and biochemistry.

Integration into Functional Materials and Supramolecular Assemblies

The unique combination of a bulky, fluorescent aromatic group and reactive functional handles in this compound makes it an attractive building block for the construction of advanced functional materials and supramolecular structures.

The amine and allyl groups can be used to incorporate the molecule into polymer chains, either as a pendant group or as part of the main backbone. For example, the amine can be converted into an acrylamide (B121943) monomer, which can then be polymerized to create fluorescent polymers. researchgate.net These materials could find applications as organic semiconductors, light-emitting materials, or as sensory polymer films.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are used to direct the self-assembly of molecules into well-defined, higher-order structures. The anthracene core of this compound strongly promotes π-π stacking, while the amine group is an excellent hydrogen bond donor and acceptor. These interactions can drive the self-assembly of the molecule or its derivatives into structures like nanotubes, gels, or liquid crystals. rsc.org The chirality of the building block would be translated into the supramolecular structure, leading to the formation of helical or other chiral assemblies. Such materials are of interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices. Furthermore, the amine group can be used to graft the molecule onto the surface of other materials, such as nanoparticles or metal-organic frameworks (MOFs), to impart fluorescence and chirality to these systems. nih.govresearchgate.net

Potential in Optoelectronic Materials Development

The anthracene moiety in this compound is a well-known fluorophore, and its derivatives are extensively used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net Anthracene and its derivatives are prized for their high fluorescence quantum yields and their ability to serve as emitters for a range of colors, from blue to red. rsc.org The incorporation of a chiral unit, such as the (1R)-1-(prop-2-enyl)amine group, can influence the molecular packing and electronic properties of the material, potentially leading to new functionalities.

The development of chiral organic materials for optoelectronics is a growing field of interest. The introduction of chirality can affect the material's interaction with polarized light, which is crucial for applications in displays and photonics. While specific studies on this compound for OLEDs are not widely documented, the general class of anthracene derivatives has shown significant promise. For instance, twisted conformations in anthracene derivatives can interrupt π-conjugation, leading to deep-blue emission with high photoluminescence quantum yields. rsc.org The amine group in this compound could also play a role in charge transport, another critical factor in the performance of optoelectronic devices. researchgate.net

Table 1: Photophysical Properties of Selected Anthracene Derivatives

CompoundEmission ColorApplicationReference
9,10-di(pyren-1-yl)anthracene (PyAnPy)Deep-BlueOLEDs rsc.org
1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy)Deep-BlueOLEDs rsc.org
9,10-Bis(4-methoxyphenyl) anthraceneBlueOLEDs epa.gov

This table presents examples of anthracene derivatives and their applications in optoelectronics to illustrate the potential of this class of compounds.

Chiral Recognition Applications in Separation Science

The presence of a chiral center and an amine group makes this compound a candidate for applications in chiral recognition. Chiral recognition is a critical process in the pharmaceutical industry for the separation of enantiomers, as different enantiomers of a drug can have vastly different physiological effects.

Chiral selectors are materials used in techniques like high-performance liquid chromatography (HPLC) to separate enantiomers. youtube.com These selectors interact differently with each enantiomer, leading to their separation. The amine group in this compound can form hydrogen bonds or ionic interactions, while the anthracene group can participate in π-π stacking interactions. youtube.com This combination of interaction sites can lead to effective chiral recognition.

Furthermore, the fluorescent nature of the anthracene core allows for the development of chiral fluorescent sensors. These sensors can detect the presence of a specific enantiomer by a change in their fluorescence emission. For example, a sensor might show a significant increase in fluorescence intensity in the presence of one enantiomer but not the other. acs.orgnih.gov This provides a highly sensitive and real-time method for determining the enantiomeric composition of a sample. rsc.org While direct applications of this compound as a chiral selector or sensor are still under investigation, its structural motifs are commonly found in effective chiral recognition systems. mdpi.com

Table 2: Examples of Chiral Recognition Mechanisms

Interaction TypeDescriptionRelevance to this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like nitrogen or oxygen.The amine group can act as a hydrogen bond donor or acceptor.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The anthracene core can interact with other aromatic systems.
Dipole-Dipole InteractionsAttractive forces between polar molecules.The polar amine group can participate in these interactions.
Steric HindranceThe spatial arrangement of atoms can prevent certain interactions.The chiral center creates a specific 3D structure that can lead to selective binding.

Investigation of Self-Assembly Properties of Anthryl-Containing Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by noncovalent interactions. youtube.com Anthracene derivatives have been shown to self-assemble into various supramolecular structures, such as gels, nanoparticles, and monolayers. researchgate.netrsc.orgacs.org The planar and aromatic nature of the anthracene core promotes π-π stacking, a key driving force for self-assembly. researchgate.net

The presence of the chiral amine group in this compound can introduce another level of control over the self-assembly process. Chirality can direct the formation of helical or other complex three-dimensional structures. For instance, research has shown that chiral gelators can induce the formation of organogels with specific stereochemical control over photochemical reactions. rsc.orgelsevierpure.comnih.gov

The self-assembly of this compound could lead to the formation of materials with interesting properties. For example, self-assembled monolayers on surfaces could be used to create functional interfaces for sensors or electronic devices. acs.org The formation of chiral nanostructures could also have applications in catalysis and materials science. The study of how the interplay between the anthracene core, the chiral center, and the amine group influences the self-assembly process is an active area of research.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Catalytic Systems Incorporating Chiral Anthryl Amines

The development of highly efficient and selective catalytic systems is a cornerstone of modern chemistry. Chiral amines, especially those with rigid and well-defined structures like (1R)-1-(2-Anthryl)prop-2-enylamine, are pivotal in creating novel asymmetric catalysts. Future research is geared towards integrating these amines into more sophisticated and powerful catalytic frameworks.

One promising direction is the incorporation of chiral anthryl amines into photoredox catalytic systems. acs.org Researchers are exploring chiral amine transfer (CAT) reagents in the photocatalytic asymmetric synthesis of complex molecules like α-trialkyl-α-tertiary amines. acs.org The rigidity of the chiral amine fragment is seen as crucial for the efficient transfer of chirality. acs.org By modifying the aryl group, for instance, by introducing bulkier substituents, it is possible to enhance the stereodifferentiation in the catalytic process. acs.org For example, chiral phosphoric acids (CPAs) bearing an anthryl group have been successfully used as catalysts in the enantioselective para-addition of anilines to cyclic thioimidates. acs.org

Another area of intense research is the development of new transition-metal catalysts featuring chiral amine-derived ligands. Iridium-based catalytic systems, for instance, have shown great promise in the asymmetric hydrogenation of various imines to produce chiral amines. acs.org Novel iridium-NHC-phosphoramidite catalysts have been developed for challenging transformations like the reverse prenylation of indoles, achieving high yields and enantioselectivities. acs.org The design and synthesis of modular chiral ligands, where a chiral amine like this compound could be a key component, allow for the fine-tuning of the catalyst's electronic and steric properties to achieve optimal performance for specific reactions. acs.org

Catalyst System TypeKey Feature/AdvantagePotential Application with Anthryl Amines
Chiral Phosphoric Acids (CPAs) Brønsted acid catalysis with a well-defined chiral environment. acs.orgEnantioselective C-C and C-N bond formations.
Photoredox Catalysis Uses visible light to generate radical intermediates under mild conditions. acs.orgAsymmetric synthesis of complex amines.
Iridium-NHC-Phosphoramidite High efficiency and enantioselectivity for allylic substitutions. acs.orgSynthesis of complex chiral molecules containing quaternary stereocenters.
Ir/(S,S)-f-Binaphane Effective for asymmetric hydrogenation of N-alkyl imines. acs.orgProduction of unnatural amino acids and derivatives. acs.org

Advanced Computational Approaches for Rational Molecular and Catalyst Design

To accelerate the discovery and optimization of catalysts derived from chiral amines like this compound, researchers are increasingly turning to advanced computational methods. These approaches enable the rational design of molecules and catalysts, reducing the need for extensive empirical screening.

Computational modeling allows for the detailed analysis of transition states. For example, understanding that minimizing 1,3-diaxial interactions in a proposed chairlike transition state can lead to high stereoselectivity provides a predictive tool for catalyst design. acs.org This insight helps in rationally modifying the catalyst structure to favor the desired stereochemical outcome.

Furthermore, quantitative structure-activity relationships (QSAR), such as the Brønsted correlation that relates the protonation constant of an amine to its reaction rate, are being established to predict catalytic activity. nih.gov These models provide a framework for selecting or designing amines with optimal kinetic and thermodynamic properties for specific applications. nih.gov

A significant emerging trend is the application of machine learning (ML) and artificial intelligence (AI) in catalyst design. rsc.org ML models can be trained on existing experimental data to predict the performance of new, untested catalyst structures. This data-driven approach can rapidly identify promising candidates from vast virtual libraries, significantly speeding up the development cycle for novel catalysts based on the anthryl amine scaffold. rsc.orgresearchgate.net

Exploration of New Application Domains in Materials Science and Chemical Biology

The unique structural and chiral properties of this compound and related compounds make them attractive candidates for applications beyond traditional catalysis, particularly in materials science and chemical biology.

In chemical biology, the concept of "interface chirality" is gaining prominence. nih.gov Chiral molecules can interact specifically with biological systems, influencing processes like cell adhesion, proliferation, and differentiation. nih.gov Materials functionalized with chiral amines could be used to create bioactive surfaces for medical implants, tissue engineering scaffolds, or biosensors. nih.gov The inherent chirality of these molecules can be used to mediate cell fate or to develop materials with specific antibacterial, antiviral, or antitumor properties. nih.gov

Chiral amines are recognized as crucial building blocks for a vast number of pharmaceuticals and agrochemicals. researchgate.netwiley.com The this compound scaffold could be a key intermediate in the synthesis of new biologically active compounds. Research into their potential antioxidant and antimicrobial properties is a viable avenue. mdpi.com

In materials science, the incorporation of chiral, photoactive moieties like the anthryl group into polymers or molecular assemblies can lead to novel functional materials. These could include materials for chiroptical data storage, circularly polarized luminescence (CPL), or as chiral selectors in separation science.

Application DomainSpecific Use CaseUnderlying Principle
Chemical Biology Controlling cell fate on biomedical surfaces. nih.govSpecific interactions between chiral molecules and biological receptors. nih.gov
Drug Discovery Synthesis of novel pharmaceuticals and agrochemicals. researchgate.netwiley.comThe chiral amine is a key pharmacophore or synthetic intermediate.
Biomedical Materials Development of materials with antibacterial or antitumor activity. nih.govChirality-dependent interactions with pathogen or cancer cell membranes. nih.gov
Materials Science Chiral selectors for chromatography.Enantioselective interactions leading to the separation of racemates.
Advanced Materials Materials with chiroptical properties (e.g., CPL).The defined chirality and chromophore of the anthryl group.

Implementation of Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green and sustainable chemistry are becoming integral to chemical synthesis and manufacturing. semanticscholar.org Future research on this compound will undoubtedly focus on developing more environmentally benign methods for its synthesis and use.

Key green chemistry strategies include the use of biocatalysis. jnao-nu.com Enzymes, such as transaminases, can offer highly selective routes to chiral amines under mild, aqueous conditions, often starting from renewable feedstocks. wiley.com Another approach is the valorization of waste; for instance, using waste oils as a substrate to cultivate yeast that can serve as a whole-cell biocatalyst. mdpi.com

In terms of chemical synthesis, the focus is on minimizing waste and energy consumption. This can be achieved through:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones, which reduces waste. jnao-nu.com This includes both biocatalysts and chemocatalysts.

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. semanticscholar.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation, ultrasound, or continuous flow processes, which can enhance reaction rates and reduce energy consumption compared to conventional heating. rsc.orgsemanticscholar.org

Renewable Feedstocks: Developing synthetic routes that start from biomass-derived materials rather than petrochemical sources. jnao-nu.com

The reductive amination of carbonyl compounds, a common route to amines, is being re-evaluated through a green chemistry lens, with new methods aiming to use greener reducing agents and catalysts. rsc.org The implementation of these principles will be crucial for the sustainable production and application of this compound in both academic and industrial settings. semanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.